![molecular formula C9H10N6O B12527839 N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea CAS No. 651769-08-3](/img/structure/B12527839.png)
N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea typically involves the reaction of 4-(2H-tetrazol-5-yl)aniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-(2H-tetrazol-5-yl)aniline and methyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 4-(2H-tetrazol-5-yl)aniline is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran. Methyl isocyanate is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Purification: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction of the compound can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring or the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design for enhancing the pharmacokinetic properties of therapeutic agents.
Materials Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials with applications in gas storage, separation, and catalysis.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical and pharmacological research.
Mechanism of Action
The mechanism of action of N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The urea moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]carbamate: Similar structure but with a carbamate moiety instead of a urea moiety.
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]amide: Similar structure but with an amide moiety instead of a urea moiety.
Uniqueness
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea is unique due to its combination of a tetrazole ring and a urea moiety, which imparts distinct chemical and biological properties. The presence of the tetrazole ring enhances the compound’s stability and ability to form hydrogen bonds, while the urea moiety contributes to its reactivity and interaction with biological targets.
Properties
CAS No. |
651769-08-3 |
|---|---|
Molecular Formula |
C9H10N6O |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
1-methyl-3-[4-(2H-tetrazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C9H10N6O/c1-10-9(16)11-7-4-2-6(3-5-7)8-12-14-15-13-8/h2-5H,1H3,(H2,10,11,16)(H,12,13,14,15) |
InChI Key |
RUEODIANYQFDHR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)C2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


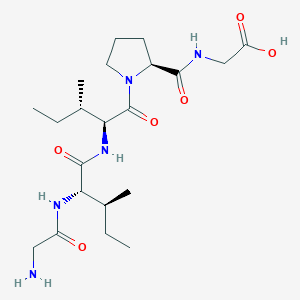
![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)

![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)
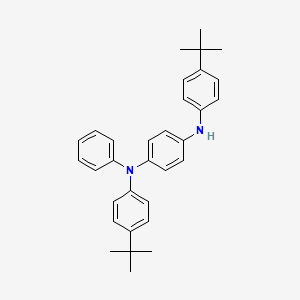
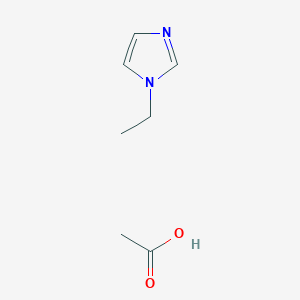
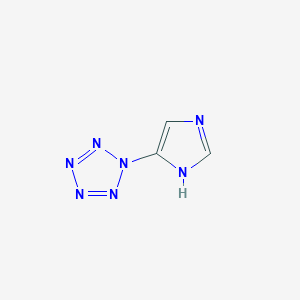
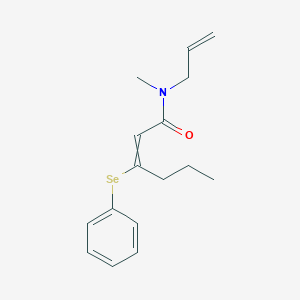
![N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12527809.png)
![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine](/img/structure/B12527811.png)
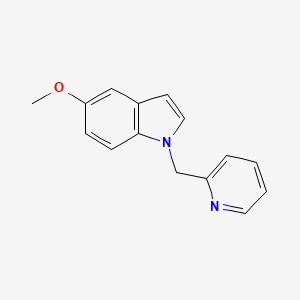
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12527822.png)
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B12527826.png)
![5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12527830.png)
